1-ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine is a chemical compound with the molecular formula C10H14N4O It is known for its unique structure, which includes a pyrazole ring substituted with an ethyl group and a furylmethyl group
Vorbereitungsmethoden
The synthesis of 1-ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:
1-Ethyl-3-(2-furylmethyl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a diamine group.
1-Ethyl-3-(2-furylmethyl)-1H-pyrazole-5-carboxylic acid: This compound features a carboxylic acid group, which may confer different chemical and biological properties.
Eigenschaften
CAS-Nummer |
1431966-51-6 |
---|---|
Molekularformel |
C10H15ClN4O |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
1-ethyl-3-N-(furan-2-ylmethyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c1-2-14-7-9(11)10(13-14)12-6-8-4-3-5-15-8;/h3-5,7H,2,6,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
ZVTVOAZVWDGRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)NCC2=CC=CO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.